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Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in

regulating gene expression, chromatin structure, and cellular processes.[1][2][3] This dynamic

process is mediated by the opposing activities of histone acetyltransferases (HATs) and histone

deacetylases (HDACs).[1] The dysregulation of histone acetylation is implicated in various

diseases, including cancer, making the enzymes involved attractive therapeutic targets.[3][4][5]

[6][7]

MC4171 is a first-in-class, selective, and reversible small molecule inhibitor of the lysine

acetyltransferase KAT8 (also known as MOF or MYST1).[4][5][7][8][9] KAT8 is the primary

enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac), a key mark

associated with open chromatin and transcriptional activation.[2][3][8][10] Depending on its

protein complex association (MSL or NSL complex), KAT8 can also acetylate other lysine

residues on histone H4, such as H4K5 and H4K8.[2][3][8][10] Dysregulation of KAT8 activity

has been linked to the development and progression of various cancers, including non-small

cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[4][7][9]

These application notes provide detailed protocols for utilizing MC4171 as a chemical probe to

study KAT8 function in both in vitro and cellular histone acetylation assays.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of MC4171

Target IC50 (µM) Assay Type Reference

KAT8 8.1
Biochemical HAT

Assay
[8][9]

KAT2B >200
Biochemical HAT

Assay
[4][11]

KAT3B >200
Biochemical HAT

Assay
[4][11]

Table 2: Cellular Activity of MC4171

Cell Line Cancer Type
Antiproliferative
Activity (IC50, µM)

Reference

HCT116 Colorectal Carcinoma Mid-micromolar [4]

HT1299
Non-Small Cell Lung

Cancer
Mid-micromolar [4]

A549
Non-Small Cell Lung

Cancer
Mid-micromolar [4]

U937
Acute Myeloid

Leukemia
Mid-micromolar [4]

Signaling Pathway
The following diagram illustrates the central role of KAT8 in histone acetylation and gene

regulation, and the point of intervention for MC4171.
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Caption: KAT8-mediated histone H4 acetylation and its inhibition by MC4171.

Experimental Protocols
In Vitro KAT8 Histone Acetyltransferase (HAT) Inhibition
Assay
This protocol describes a biochemical assay to measure the ability of MC4171 to inhibit the

enzymatic activity of recombinant KAT8. A common method is a chemiluminescence-based

ELISA assay.[12][13]

Workflow Diagram:

Start Coat microplate wells
with Histone H4 substrate Block wells Add Recombinant KAT8,

Acetyl-CoA, and MC4171 Incubate Wash Add anti-acetyl-lysine
primary antibody Incubate Wash Add HRP-conjugated

secondary antibody Incubate Wash Add chemiluminescent
substrate Measure luminescence

Click to download full resolution via product page

Caption: Workflow for an in vitro chemiluminescent KAT8 HAT assay.
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Materials:

Recombinant human KAT8 (catalytic domain, e.g., residues 125-458)[14]

Histone H4 peptide (e.g., residues 1-20) or full-length histone H4 protein[14][15]

Acetyl-Coenzyme A (Acetyl-CoA)

MC4171

96-well microplate (high-binding capacity)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Blocking Buffer (e.g., 5% BSA in TBST)

Wash Buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)

Primary Antibody: Anti-acetyl-Histone H4 (e.g., anti-H4K16ac) or a general anti-acetyl-lysine

antibody

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Chemiluminescent substrate (e.g., ECL)

Microplate luminometer

Procedure:

Substrate Coating:

Dilute histone H4 substrate to 2 ng/µL in 1x TBS.[12]

Add 50 µL of the diluted histone H4 to each well of the 96-well plate.[12]

Incubate overnight at 4°C.[12]

Wash the plate three times with 200 µL/well of TBST.[12]
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Blocking:

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature.

Wash the plate three times with TBST.

Enzymatic Reaction:

Prepare a stock solution of MC4171 in DMSO. Create a serial dilution of MC4171 in Assay

Buffer. Include a DMSO-only control.

Prepare the reaction mixture in each well:

Assay Buffer

MC4171 at desired final concentrations (e.g., 0.1 to 100 µM)

Recombinant KAT8 (e.g., 5 ng/µL final concentration)[12]

Start the reaction by adding Acetyl-CoA (e.g., 10 µM final concentration).

The final reaction volume should be 50 µL.

Incubate for 1-2 hours at 37°C.

Detection:

Wash the plate three times with TBST.

Add 50 µL of diluted primary antibody (e.g., 1:1000 in Blocking Buffer) to each well.

Incubate for 1 hour at room temperature.

Wash the plate three times with TBST.

Add 50 µL of diluted HRP-conjugated secondary antibody (e.g., 1:5000 in Blocking Buffer)

to each well.[12]
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Incubate for 45 minutes at room temperature.[12]

Wash the plate five times with TBST.

Prepare the chemiluminescent substrate according to the manufacturer's instructions and

add 100 µL to each well.[12]

Immediately measure the luminescence using a microplate reader.[12]

Data Analysis:

Subtract the background signal (wells with no enzyme).

Normalize the data to the positive control (DMSO-treated).

Plot the percentage of KAT8 activity versus the log concentration of MC4171.

Calculate the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay by Western Blot
This protocol is designed to assess the effect of MC4171 on the levels of histone H4

acetylation (specifically H4K16ac) in cultured cells.

Workflow Diagram:
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Caption: Workflow for cellular histone acetylation analysis by Western blot.
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Materials:

Cancer cell line of interest (e.g., HCT116, A549)

Cell culture medium and supplements

MC4171

DMSO (vehicle control)

Histone extraction buffer

Laemmli sample buffer

SDS-PAGE gels (15% acrylamide is recommended for histone resolution)[1]

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[16]

Blocking buffer (5% BSA in TBST)

Primary antibodies:

Rabbit anti-acetyl-Histone H4 (Lys16)

Mouse or Rabbit anti-Total Histone H4 or anti-β-actin (as a loading control)

Secondary antibodies:

HRP-conjugated goat anti-rabbit IgG

HRP-conjugated goat anti-mouse IgG

Chemiluminescent substrate (e.g., ECL)

Imaging system for chemiluminescence detection

Procedure:

Cell Culture and Treatment:
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Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80%

confluency.

Treat cells with various concentrations of MC4171 (e.g., 1, 5, 10, 25 µM) for a specified

time (e.g., 24, 48 hours). Include a DMSO vehicle control.

Histone Extraction:

Harvest cells by scraping or trypsinization.

Perform histone extraction using a commercial kit or a standard acid extraction protocol.

Determine the protein concentration of the histone extracts using a BCA or Bradford

assay.[1]

Western Blotting:

Prepare protein samples by mixing 10-20 µg of histone extract with Laemmli sample

buffer.[1]

Boil the samples at 95°C for 5 minutes.[1][16]

Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.[1][16]

Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[16]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

Incubate the membrane with the primary antibody against H4K16ac (e.g., 1:1000 dilution

in blocking buffer) overnight at 4°C.[1]

Wash the membrane three times for 10 minutes each with TBST.[1]

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000

dilution in blocking buffer) for 1 hour at room temperature.

Wash the membrane as in the previous step.

Apply the chemiluminescent substrate and capture the image using an imaging system.
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Loading Control:

After imaging for H4K16ac, the membrane can be stripped and re-probed with an antibody

against total histone H4 or another loading control like β-actin to ensure equal protein

loading across lanes.[17]

Data Analysis:

Quantify the band intensities for H4K16ac and the loading control using image analysis

software.

Normalize the H4K16ac signal to the loading control signal for each sample.

Compare the normalized H4K16ac levels in MC4171-treated samples to the vehicle control

to determine the effect of the inhibitor on cellular histone acetylation.

Conclusion
MC4171 is a valuable tool for investigating the biological roles of KAT8. The protocols provided

here offer a framework for characterizing the in vitro and cellular effects of MC4171 on histone

acetylation. These assays can be adapted for screening and profiling other potential KAT8

inhibitors and for elucidating the downstream consequences of KAT8 inhibition in various

physiological and pathological contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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